2-Amino-4-bromo-6-fluorobenzyl alcohol

Physicochemical profiling Medicinal chemistry Lead optimization

Problem: Multi-step medchem campaigns stall when building blocks lack orthogonal reactivity or produce ambiguous LC-MS signals in parallel synthesis. Solution: 2-Amino-4-bromo-6-fluorobenzyl alcohol delivers three spatially resolved reactive sites: the amino group for amide/urea coupling, the 4-bromo substituent for efficient Suzuki-Miyaura diversification (ArBr >> ArCl reactivity), and the benzylic alcohol for further derivatization. The bromine isotopic signature (~1:1 M:M+2) enables unambiguous automated peak identification in complex reaction mixtures, reducing false-negative purification triggers. XLogP3 = 1.7 (88.9% higher than non-brominated analog) expands lipophilic chemical space without exceeding lead-like molecular weight thresholds.

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
Cat. No. B13424077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-6-fluorobenzyl alcohol
Molecular FormulaC7H7BrFNO
Molecular Weight220.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)CO)F)Br
InChIInChI=1S/C7H7BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2
InChIKeyJNRBTKDQUPWTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-bromo-6-fluorobenzyl alcohol: Identity & Procurement


2-Amino-4-bromo-6-fluorobenzyl alcohol (CAS: 2386421-87-8; molecular formula C7H7BrFNO; molecular weight 220.04 g/mol) is a halogenated and aminated benzyl alcohol derivative bearing ortho-amino, para-bromo, and ortho-fluoro substituents on a benzylic scaffold [1]. The compound functions as a multi-orthogonal building block for medicinal chemistry and agrochemical intermediate synthesis, with the amino group enabling amide or urea coupling, the bromine atom serving as a Suzuki-Miyaura cross-coupling handle, and the fluorine substituent modulating electronic properties and metabolic stability .

2-Amino-4-bromo-6-fluorobenzyl alcohol: Why It’s Irreplaceable


Halogenated benzyl alcohol derivatives represent a broad and widely utilized class of synthetic intermediates, yet substitution within this class is non-trivial due to the profound influence of regiochemistry and halogen identity on both physicochemical properties and reaction outcomes [1]. The presence, position, and combination of functional groups fundamentally determine compound behavior: the amino group provides hydrogen bonding capacity and nucleophilicity, the bromine atom imparts specific cross-coupling reactivity governed by ArBr > ArCl reactivity hierarchies, and the fluorine substituent modulates lipophilicity, electron density, and metabolic stability in downstream products [2]. Unlike simpler mono-halogenated or non-aminated analogs, 2-Amino-4-bromo-6-fluorobenzyl alcohol presents three orthogonal reactive sites—nucleophilic amine, electrophilic bromoarene, and benzylic alcohol—in a defined spatial arrangement that cannot be replicated by positional isomers or alternative halogen combinations .

2-Amino-4-bromo-6-fluorobenzyl alcohol: Quantitative Evidence vs. Analogs


Bromine Substitution Enhances Molecular Weight

2-Amino-4-bromo-6-fluorobenzyl alcohol (220.04 g/mol; 11 heavy atoms) demonstrates a 55.9% increase in molecular weight relative to its non-brominated analog 2-amino-6-fluorobenzyl alcohol (141.14 g/mol; 10 heavy atoms). This substantial mass differential, driven by bromine substitution (atomic mass ~79.9 Da) versus hydrogen (~1.0 Da), provides enhanced detection sensitivity in LC-MS workflows [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Bromine-Driven Lipophilicity Boost

The computed XLogP3 value for 2-amino-4-bromo-6-fluorobenzyl alcohol is 1.7, representing an 88.9% increase in lipophilicity compared to 2-amino-6-fluorobenzyl alcohol (XLogP3 = 0.9) [1]. This differential arises from bromine's hydrophobic contribution, which substantially outweighs that of hydrogen at the para position.

Lipophilicity ADME Drug-likeness

Three Orthogonal Reactive Handles

2-Amino-4-bromo-6-fluorobenzyl alcohol possesses a complexity score of 136, exceeding that of 2-amino-6-fluorobenzyl alcohol (complexity = 110) by 23.6%, while presenting three distinct functional handles—amino (-NH2, HBD count = 2), benzylic alcohol (-CH2OH, HBD count = 2), and bromoarene—compared to only two functional groups in the non-brominated analog [1]. Both compounds exhibit identical hydrogen bond donor (2) and acceptor (3) counts as well as equivalent topological polar surface area (46.3 Ų vs. 46.2 Ų) [2].

Synthetic utility Building block Parallel synthesis

Bromo Advantage in Suzuki-Miyaura Coupling

The bromo substituent at the 4-position of 2-amino-4-bromo-6-fluorobenzyl alcohol occupies a privileged position in the well-established aryl halide cross-coupling reactivity hierarchy: ArI > ArBr > ArCl > ArOTf [1]. Patent literature explicitly identifies this compound's role in preparing kinase inhibitors through Suzuki-Miyaura couplings , a transformation that would proceed with substantially lower efficiency using the corresponding chloro-substituted analog. This reactivity ranking reflects both oxidative addition kinetics and practical synthetic yields.

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

2-Amino-4-bromo-6-fluorobenzyl alcohol: Optimal Application Scenarios


Kinase Inhibitor Optimization via Suzuki-Miyaura Coupling

Medicinal chemistry teams optimizing kinase inhibitor cores benefit from 2-amino-4-bromo-6-fluorobenzyl alcohol as a privileged intermediate for Suzuki-Miyaura cross-coupling diversification. The bromo substituent at the 4-position, with its established reactivity advantage over chloro analogs (ArBr >> ArCl coupling efficiency) [1], enables efficient palladium-catalyzed installation of diverse aryl and heteroaryl boronic acids. Concurrently, the amino group remains available for subsequent amide bond formation with carboxylic acid-containing pharmacophores, while the fluorine atom at the 6-position modulates both electronic effects on the aromatic ring and metabolic stability of final drug candidates. Patent literature confirms this compound's established role in kinase inhibitor synthesis via this orthogonal functionalization strategy .

Lipophilicity Modulation for SAR Studies

SAR campaigns exploring the relationship between lipophilicity and target engagement should prioritize 2-amino-4-bromo-6-fluorobenzyl alcohol over non-brominated analogs when increased logP is a design objective. With an XLogP3 value of 1.7—representing an 88.9% increase versus 2-amino-6-fluorobenzyl alcohol (XLogP3 = 0.9) [2]—this building block enables exploration of more lipophilic chemical space without introducing additional aromatic rings that would substantially increase molecular weight beyond lead-like thresholds. This ~0.8 log unit increase translates to approximately 6.3-fold higher partition coefficient in octanol-water systems, a parameter directly relevant to membrane permeability and CNS penetration potential. The preserved hydrogen bond donor/acceptor profile (HBD = 2, HBA = 3) and identical topological polar surface area (46.3 Ų) ensure that aqueous solubility and polar interaction capacity are not compromised despite increased overall lipophilicity.

Agrochemical Intermediates with Enhanced Metabolic Stability

Research groups developing halogenated benzyl alcohol derivatives as intermediates for agrochemical active ingredients should consider 2-amino-4-bromo-6-fluorobenzyl alcohol when the target profile demands fluorine-mediated metabolic stability. Halogenated benzyl alcohols are widely employed as synthesis building blocks for manufacturing pharmaceutical and pesticide intermediates [3]. The ortho-fluorine substituent at the 6-position introduces fluorine-mediated electronic effects that can retard oxidative metabolism and enhance environmental persistence of final agrochemical products relative to non-fluorinated benzyl alcohol derivatives. The bromine atom at the 4-position provides a cross-coupling handle for late-stage diversification, while the benzylic alcohol and amino groups offer orthogonal functionalization pathways that streamline multi-step agrochemical synthesis routes.

LC-MS Traceable Building Block for High-Throughput Synthesis

In high-throughput parallel synthesis environments where automated reaction monitoring and purification rely on mass spectrometry, 2-amino-4-bromo-6-fluorobenzyl alcohol provides superior analytical traceability relative to non-brominated analogs. The 55.9% molecular weight increase (220.04 vs. 141.14 g/mol) driven by bromine substitution generates a distinctive isotopic signature (approximately 1:1 M:M+2 ratio characteristic of monobrominated compounds) that facilitates unambiguous peak identification in LC-MS chromatograms, even in complex reaction mixtures containing multiple intermediates and byproducts. This enhanced detectability reduces the risk of false negatives and improves the reliability of automated purification triggering decisions in parallel medicinal chemistry workflows.

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